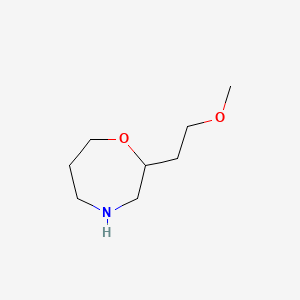

2-(2-Methoxyethyl)-1,4-oxazepane

Description

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(2-methoxyethyl)-1,4-oxazepane |

InChI |

InChI=1S/C8H17NO2/c1-10-6-3-8-7-9-4-2-5-11-8/h8-9H,2-7H2,1H3 |

InChI Key |

SHLBTJYHRMCRDU-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1CNCCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Methoxyethyl 1,4 Oxazepane and Its Derivatives

Retrosynthetic Strategies for the 1,4-Oxazepane (B1358080) Core

Designing a synthesis for a target molecule like 2-(2-Methoxyethyl)-1,4-oxazepane (B6234581) begins with retrosynthetic analysis, a process of mentally deconstructing the molecule into simpler, commercially available starting materials. For the 1,4-oxazepane core, several key bond disconnections can be envisioned, leading to distinct synthetic strategies.

Ring-Closing Reactions (e.g., Intramolecular Cyclization)

One of the most direct and widely employed strategies for forming the 1,4-oxazepane ring is through intramolecular cyclization. This approach involves the formation of a key bond between two reactive functional groups within a linear precursor, thereby closing the seven-membered ring.

A common disconnection is between the oxygen at position 1 and a carbon at either position 2 or 7, or between the nitrogen at position 4 and a carbon at either position 3 or 5. For a 2-substituted 1,4-oxazepane, a logical precursor would be an N-substituted amino alcohol containing an appropriate leaving group or a functional group amenable to cyclization.

For instance, a Brønsted acid-catalyzed intramolecular etherification has been successfully used to synthesize 4,7-disubstituted 1,4-oxazepanes. nih.gov This strategy involves the cyclization of N-tethered bis-alcohols. nih.gov While this specific example leads to substitution at the 7-position, a similar approach could be envisioned for a 2-substituted analog by designing a precursor with the appropriate connectivity. The key step is the formation of a carbocation, which is then trapped by the intramolecular nucleophile (the hydroxyl group) to form the oxazepane ring. nih.gov

Another powerful ring-closing method is the haloetherification reaction. A regio- and stereoselective 7-endo cyclization has been reported for the synthesis of polysubstituted chiral 1,4-oxazepanes. nih.gov This reaction proceeds through a chiral bromonium intermediate, and the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov This method offers a high degree of control over the stereochemistry of the final product.

| Precursor Type | Reaction Condition | Key Intermediate | Resulting Substitution Pattern |

| N-tethered bis-alcohols | Brønsted acid (e.g., H2SO4) | Benzylic carbocation | 4,7-disubstituted |

| Unsaturated amino alcohols | Halogen source (e.g., NBS) | Chiral bromonium ion | Polysubstituted (e.g., 2,3,5,7-tetra) |

Ring Expansion Approaches

Ring expansion strategies provide an alternative route to the 1,4-oxazepane core, often starting from more readily available five- or six-membered heterocyclic precursors. These methods involve the insertion of one or two atoms into the existing ring system.

For example, the synthesis of oxindole fused 1,3-oxazepanes has been achieved through a hydride transfer-initiated ring expansion of a pyrrolidine (B122466) ring. rsc.orgecnu.edu.cn While this leads to a 1,3-oxazepane, similar principles could be adapted for the 1,4-isomer. Another approach involves the dearomative ring expansion of nitroarenes using blue light photochemistry, which transforms a six-membered benzene ring into a seven-membered azepane system in two steps. nih.gov Although this example leads to an azepane, the concept of expanding a smaller ring to a seven-membered heterocycle is a valuable strategy.

A [2+5] cycloaddition reaction of an imine with succinic anhydride has also been reported to produce 1,3-oxazepane-4,7-dione derivatives through a nucleophilic addition followed by ring expansion. researchgate.net

Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions can rapidly build molecular complexity and are attractive for the synthesis of heterocyclic systems like 1,4-oxazepanes.

A Brønsted acid-catalyzed carbocyclization cascade has been reported for the synthesis of fused piperidines and 1,4-oxazepanes. nih.gov This reaction involves the intramolecular coupling of an alkyne, an oxocarbenium/iminium ion, and an arene. nih.gov Another example is a copper-catalyzed cascade reaction involving the intramolecular nucleophilic addition to an N-sulfonylketenimine, which furnishes 1,4-diaryl oxazepan-7-ones.

A one-pot three-component reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide has been developed for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds. frontiersin.org This reaction proceeds through an Ugi adduct followed by intramolecular cyclization. frontiersin.org

Stereoselective Synthesis of this compound

The presence of a stereocenter at the 2-position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched products.

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of complex chiral targets.

For the synthesis of a 2-substituted 1,4-oxazepane, a chiral amino acid is an ideal starting point. The stereocenter of the amino acid can be incorporated as the C2 stereocenter of the oxazepane ring. For instance, starting from an enantiomerically pure amino acid, a series of transformations including reduction of the carboxylic acid to an alcohol and N-alkylation with a suitable fragment containing the other necessary functionalities can lead to a linear precursor ready for cyclization. nih.gov The synthesis of 1,2,4-trisubstituted 1,4-diazepanes from enantiomerically pure amino acids has been reported, where the key step in forming the seven-membered ring was an intramolecular EDC coupling. nih.gov A similar strategy could be adapted for the synthesis of 1,4-oxazepanes.

| Chiral Starting Material | Key Transformations | Potential Advantage |

| L- or D-Amino Acids | Reduction of carboxylic acid, N-alkylation, intramolecular cyclization | High enantiopurity, readily available starting materials |

Asymmetric Catalysis in Oxazepane Ring Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient and atom-economical approach to stereoselective synthesis.

The enantioselective construction of 1,4-benzoxazepines has been achieved through the desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid. acs.org This metal-free process provides access to chiral seven-membered 1,4-benzoxazepines with high enantioselectivity. acs.org While this example is for a benzo-fused system, the principle of asymmetric ring-opening of a strained ring followed by intramolecular cyclization is a powerful strategy.

Another example is the iridium-catalyzed intramolecular asymmetric allylic etherification of pyrimidinemethanols for the enantioselective construction of pyrimidine-fused oxazepines. acs.org The development of asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst also provides a potential route to chiral 2-substituted heterocycles. nih.gov Although demonstrated for a six-membered ring, similar catalytic systems could potentially be applied to the asymmetric synthesis of 1,4-oxazepanes from appropriate unsaturated precursors.

| Catalytic System | Reaction Type | Substrate Type | Potential Outcome |

| Chiral Phosphoric Acid | Desymmetrization/Intramolecular Cyclization | 3-Substituted Oxetanes | Enantioenriched 1,4-Benzoxazepines |

| Iridium-Bisphosphine Complex | Intramolecular Asymmetric Allylic Etherification | Unsaturated Alcohols | Enantioenriched Fused Oxazepines |

| Rhodium-Bisphosphine Complex | Asymmetric Hydrogenation | Unsaturated 1,4-Oxazepine (B8637140) Precursors | Enantioenriched 2-Substituted 1,4-Oxazepanes |

Diastereoselective Synthetic Routes

Achieving stereocontrol in the synthesis of substituted 1,4-oxazepanes is a key challenge due to the conformational flexibility of the seven-membered ring. Several strategies have been developed to address this, leading to the diastereoselective formation of these heterocyclic systems.

One notable method involves a regio- and stereoselective 7-endo cyclization through haloetherification. This approach has been successfully employed for the expedient and efficient synthesis of chiral polysubstituted oxazepanes. nih.gov Mechanistic studies, combining computational and experimental data, have confirmed that the asymmetry of the chiral bromonium intermediate plays a crucial role in determining the regioselectivity of the haloetherification. Furthermore, computations suggest that the stereoselectivity is primarily governed by the conformation of the substrate, as the bromonium intermediate is formed without a transition state. nih.gov This methodology has been applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. nih.gov

Another approach to diastereoselective synthesis involves domino reactions. For instance, a domino Knoevenagel- nih.govnih.gov-hydride shift-cyclization reaction of N-aryl-1,4-benzoxazepine derivatives has been shown to proceed with complete regio- and diastereoselectivity. rsc.org In this process, the C(sp³)–H activation of the tertiary amine moiety occurs with high regioselectivity, and the subsequent 6-endo cyclization is completely diastereoselective. rsc.orgresearchgate.net

However, achieving high diastereoselectivity is not always straightforward. In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, cleavage of a resin-bound precursor using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) resulted in a mixture of inseparable diastereomers. acs.orgrsc.org The regioselectivity and stereoselectivity in this case were found to be dependent on the substitution pattern of the starting materials. acs.orgrsc.org Interestingly, catalytic hydrogenation of a nitro group in the molecule improved the separability of the resulting diastereomeric anilines, allowing for the isolation and characterization of the major isomers. acs.orgrsc.org

The hydroboration of related seven-membered N-heterocycles, such as tetrahydroazepines, has also been investigated for diastereoselective functionalization. While standard hydroboration of a (3S)-azido-(4R)-tetrahydroazepine showed low regio- and diastereoselectivity, the hydroboration of a related tetrahydroazepine proceeded with complete diastereofacial selectivity and moderate regioselectivity, yielding a mixture of the corresponding alcohols. rsc.org

The following table summarizes some of the reported diastereoselective synthetic routes for 1,4-oxazepane and related derivatives.

| Synthetic Method | Key Features | Diastereoselectivity | Reference(s) |

| Haloetherification | Regio- and stereoselective 7-endo cyclization. | Moderate to excellent | nih.gov |

| Domino Knoevenagel- nih.govnih.gov-hydride shift-cyclization | Complete regio- and diastereoselectivity. | Complete | rsc.orgresearchgate.net |

| Cleavage from solid support | Formation of inseparable diastereomers. | Low to moderate | acs.orgrsc.org |

| Hydroboration of Tetrahydroazepines | Complete diastereofacial selectivity. | High | rsc.org |

Incorporation of the 2-Methoxyethyl Substituent

The introduction of a 2-methoxyethyl group at the C2 position of the 1,4-oxazepane ring can be accomplished through two primary strategies: pre-functionalization, where the substituent is incorporated into a precursor before the ring-forming reaction, and post-cyclization functionalization, where the substituent is introduced after the formation of the oxazepane ring.

Pre-functionalization strategies involve the synthesis of an acyclic precursor that already contains the 2-methoxyethyl moiety. This precursor is then subjected to a cyclization reaction to form the desired this compound. A common approach is the use of ring-closing metathesis (RCM), a powerful tool for the synthesis of unsaturated rings. wikipedia.org For the synthesis of a 2-substituted 1,4-oxazepane, a diene precursor containing the 2-methoxyethyl group attached to the carbon that will become C2 of the ring can be envisioned. The intramolecular metathesis of the two terminal alkenes would lead to the formation of the cycloalkene. wikipedia.org The success of RCM is often dependent on the choice of a suitable ruthenium-based catalyst. nih.govorganic-chemistry.org

Another pre-functionalization approach involves the cyclization of a linear precursor containing the complete carbon and heteroatom framework. For instance, a molecule containing an amino alcohol and a fragment bearing the 2-methoxyethyl group can be cyclized through various methods, such as intramolecular etherification or amination reactions. The synthesis of 2-alkyl- and 2-aryl-substituted benzo[e] nih.govacs.orgoxazepin-5-ones has been achieved through a tandem C-N coupling/C-H carbonylation of phenylamines with vinyl halides, where the vinyl halide can be considered the precursor for the C2-substituent. nih.gov

Post-cyclization functionalization involves the introduction of the 2-methoxyethyl group onto a pre-formed 1,4-oxazepane scaffold. This approach often relies on the reactivity of the positions adjacent to the heteroatoms. The C2 position, being alpha to the oxygen atom, can potentially be functionalized through various C-H activation or alkylation methods.

Late-stage C-H alkylation of heterocycles has emerged as a powerful tool in medicinal chemistry. nih.gov While specific examples for the C2-alkylation of 1,4-oxazepanes with a 2-methoxyethyl group are not prevalent in the literature, general methods for the C-H alkylation of heterocyclic bases could potentially be adapted. nih.gov These reactions often proceed via radical intermediates. nih.gov

Alternatively, if a functional group is present at the C2 position of the oxazepane ring, it can be converted to the desired 2-methoxyethyl substituent. For example, a 2-formyl-1,4-oxazepane could undergo a Wittig reaction with a methoxymethylidene phosphorane, followed by reduction of the resulting double bond.

Sustainable and Green Chemistry Aspects in Oxazepane Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. researchgate.net The development of sustainable synthetic routes to 1,4-oxazepanes is an active area of research.

The use of efficient catalysts can significantly improve the sustainability of a chemical process by enabling reactions to proceed under milder conditions, reducing reaction times, and minimizing the formation of byproducts. In the context of oxazepane synthesis, several catalytic systems have been developed.

Copper catalysts have been shown to be effective in the synthesis of benzo-1,4-oxazepine derivatives through a tandem transformation of C-N coupling and C-H carbonylation. nih.gov This copper-catalyzed protocol is described as an "eco-friendly" approach. nih.gov The development of heterogeneous catalysts is another important aspect of green chemistry, as they can be easily separated from the reaction mixture and reused. While specific examples for 1,4-oxazepane synthesis are limited, the development of magnetically separable nanocatalysts for other heterocyclic syntheses points towards a promising direction for future research. rsc.org

Phase-transfer catalysis (PTC) represents another green catalytic approach that can enhance reaction rates and yields while often using environmentally benign solvents like water. crdeepjournal.orgunimi.it The application of PTC in the synthesis of 1,4-oxazepanes could offer a sustainable alternative to traditional methods that require anhydrous conditions and hazardous solvents.

The replacement of volatile organic solvents with more environmentally friendly alternatives, such as water, or conducting reactions in the absence of a solvent, are key tenets of green chemistry. A new approach for the synthesis of 1,4-oxazine and 1,4-oxazepine derivatives has been developed that proceeds without the need for a solvent or a metal catalyst. acs.org This method relies on a base-promoted exo-dig cyclization of alkynyl alcohols. acs.org

While the direct synthesis of 1,4-oxazepanes in aqueous media is not yet widely reported, the broader field of organic synthesis in water has seen significant advancements. The development of water-soluble catalysts and the use of surfactants to create micelles can facilitate organic reactions in aqueous environments. Future research in the synthesis of this compound could explore these avenues to develop more sustainable and environmentally friendly protocols.

Atom Economy and Process Efficiency

The principles of green chemistry are increasingly integral to the development of synthetic routes in modern organic chemistry, emphasizing the need for processes that are not only effective in terms of yield but also environmentally benign. Atom economy and process efficiency are key metrics in evaluating the "greenness" of a chemical synthesis. Due to the absence of specific literature detailing the synthesis of this compound, a plausible two-step synthetic pathway is proposed and analyzed here in terms of these metrics. The hypothetical route involves an initial reductive amination followed by an intramolecular cyclization.

Hypothetical Synthetic Route:

The proposed synthesis begins with the reductive amination of 3-methoxypropanal with 2-(2-aminoethoxy)ethanol using sodium triacetoxyborohydride as the reducing agent. This step forms the intermediate N-(2-(2-hydroxyethoxy)ethyl)-3-methoxypropan-1-amine. The subsequent step is an intramolecular Williamson ether synthesis. The hydroxyl group of the intermediate is first activated by conversion to a tosylate ester using p-toluenesulfonyl chloride in the presence of triethylamine. The resulting tosylate then undergoes intramolecular cyclization upon treatment with a base to yield the final product, this compound.

Atom Economy Analysis:

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all the reactants, expressed as a percentage.

Step 1: Reductive Amination

Reaction: 3-methoxypropanal + 2-(2-aminoethoxy)ethanol + Sodium triacetoxyborohydride → N-(2-(2-hydroxyethoxy)ethyl)-3-methoxypropan-1-amine + Sodium borate + 3 Acetic acid

Desired Product: N-(2-(2-hydroxyethoxy)ethyl)-3-methoxypropan-1-amine (Molecular Weight: 177.24 g/mol )

Reactants' Molecular Weights:

3-methoxypropanal: 88.11 g/mol molport.comnist.gov

2-(2-aminoethoxy)ethanol: 105.14 g/mol scbt.com

Sodium triacetoxyborohydride: 211.94 g/mol wikipedia.orgnih.govsciencemadness.orgscbt.com

Calculation:

Atom Economy = [177.24 / (88.11 + 105.14 + 211.94)] x 100% = 43.7%

Step 2: Intramolecular Cyclization (via Tosylation)

Reaction: N-(2-(2-hydroxyethoxy)ethyl)-3-methoxypropan-1-amine + p-Toluenesulfonyl chloride + Triethylamine → this compound + Triethylammonium chloride + p-Toluenesulfonic acid

Desired Product: this compound (Molecular Weight: 159.22 g/mol )

Reactants' Molecular Weights:

N-(2-(2-hydroxyethoxy)ethyl)-3-methoxypropan-1-amine: 177.24 g/mol

p-Toluenesulfonyl chloride: 190.65 g/mol aspirasci.comscbt.comsigmaaldrich.comsigmaaldrich.com

Triethylamine: 101.19 g/mol alkylamines.comnih.govcalpaclab.comsigmaaldrich.comchemeo.com

Calculation:

Atom Economy = [159.22 / (177.24 + 190.65 + 101.19)] x 100% = 34.0%

| Reaction Step | Reactants | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Desired Product ( g/mol ) | Atom Economy (%) |

| 1. Reductive Amination | 3-methoxypropanal, 2-(2-aminoethoxy)ethanol, Sodium triacetoxyborohydride | 405.19 | 177.24 | 43.7 |

| 2. Intramolecular Cyclization | N-(2-(2-hydroxyethoxy)ethyl)-3-methoxypropan-1-amine, p-Toluenesulfonyl chloride, Triethylamine | 469.08 | 159.22 | 34.0 |

Process Efficiency Considerations:

Process efficiency provides a more practical assessment of a synthesis by considering factors beyond atom economy, such as chemical yield, reaction conditions, solvent use, and ease of purification.

Reagent Selection: The use of sodium triacetoxyborohydride in the first step is advantageous as it is a mild and selective reducing agent for reductive aminations, often leading to high yields and clean reactions. However, it is a stoichiometric reagent, which negatively impacts atom economy. Similarly, the use of p-toluenesulfonyl chloride and triethylamine in the second step also contributes to a lower atom economy due to the formation of stoichiometric byproducts (triethylammonium chloride and p-toluenesulfonic acid).

Byproduct Management: The byproducts of this synthetic route, including sodium borate, acetic acid, and triethylammonium salts, would require separation and disposal, adding to the environmental impact and cost of the process. The development of catalytic methods for both the C-N bond formation and the cyclization would significantly improve both atom economy and process efficiency.

Reaction Mechanisms and Chemical Transformations of 2 2 Methoxyethyl 1,4 Oxazepane

Reactivity of the Oxazepane Nitrogen Atom

The nitrogen atom in the 1,4-oxazepane (B1358080) ring is a secondary amine, rendering it both nucleophilic and basic. This allows it to readily participate in reactions that form new bonds at the nitrogen center and to play a crucial role in the formation of the heterocyclic ring itself.

As a typical secondary amine, the nitrogen atom of the 1,4-oxazepane ring can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the properties of the molecule and in the synthesis of more complex derivatives.

In N-alkylation, the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile to form a tertiary amine. Similarly, N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to yield an amide. The synthesis of a series of 2,4-disubstituted 1,4-oxazepanes has been described, highlighting the importance of reactions at the nitrogen for creating diverse chemical entities. nih.gov These reactions are crucial for building molecular complexity and are often employed in the development of pharmacologically relevant compounds. nih.govnih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reagents for 1,4-Oxazepanes

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | p-Chlorobenzyl chloride | N-Alkyl-1,4-oxazepane |

| N-Alkylation | Sulfonyl Chlorides | Nitrobenzenesulfonyl chloride nih.gov | N-Sulfonyl-1,4-oxazepane |

| N-Acylation | Acyl Halides | Benzoyl chloride | N-Acyl-1,4-oxazepane |

This table is generated based on general principles of amine reactivity and examples from related synthetic procedures.

The nucleophilicity of the amine is fundamental to the synthesis of the 1,4-oxazepane ring itself, typically through intramolecular cyclization reactions. rsc.org One common strategy involves the cyclization of a linear precursor containing an amine and a suitable leaving group, where the nitrogen atom acts as the nucleophile to close the seven-membered ring.

For instance, the synthesis of 1,4-oxazepane derivatives can be achieved from N-propargylamines, which serve as versatile building blocks for various N-heterocycles. rsc.org Another powerful method is ring-closing metathesis (RCM), which has been used to form seven-membered rings in related systems. nih.gov While these are ring-forming reactions, the reverse, ring-opening, is less common under conditions where the amine itself is the initiating group without external reagents. However, the stability of the ring is influenced by the substituents on the nitrogen atom.

Reactivity of the Ether Oxygen Atom within the Ring

The ether oxygen within the 1,4-oxazepane ring is generally unreactive but can be activated by strong electrophiles, particularly protic or Lewis acids. This activation can lead to cleavage of the C-O bond and subsequent opening of the ring.

The most common reaction involving the ring's ether oxygen is acid-catalyzed cleavage. libretexts.orgmasterorganicchemistry.com In the presence of a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), the ether oxygen is protonated, converting the hydroxyl group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com This is the first step in ring scission.

Following protonation, a nucleophile (e.g., a halide ion) attacks one of the adjacent carbon atoms. The reaction can proceed via an S\N1 or S\N2 mechanism, depending on the structure of the ether. masterorganicchemistry.com For a secondary ether like the 1,4-oxazepane ring, the pathway can be a mix of both. This process results in the opening of the ring to form a linear amino alcohol derivative. Another form of electrophilic interaction involves singlet oxygen, which can react with α-ethereal C-H bonds, as observed in tetrahydrofuran (B95107) (THF), a related cyclic ether. nih.gov This suggests that under specific photo-oxidative conditions, the 1,4-oxazepane ring could undergo hydroperoxidation adjacent to the ether oxygen. nih.gov

Transformations Involving the Methoxyethyl Side Chain

The methoxyethyl side chain possesses a terminal ether group that exhibits its own characteristic reactivity, distinct from the ether within the heterocyclic ring.

The ether linkage in the 2-(2-methoxyethyl) side chain is susceptible to cleavage under strong acidic conditions, similar to other dialkyl ethers. libretexts.orgmasterorganicchemistry.com This reaction typically requires heating with a strong acid like HI or HBr.

The mechanism involves the initial protonation of the ether oxygen by the acid. masterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. In the case of the methoxyethyl group, the nucleophile will preferentially attack the less sterically hindered methyl group in an S\N2 reaction. libretexts.org This results in the cleavage of the C-O bond, yielding an alcohol (2-(1,4-oxazepan-2-yl)ethanol) and a methyl halide (e.g., methyl iodide).

Table 2: Products of Methoxyethyl Side Chain Cleavage

| Reagent | Reaction Conditions | Primary Products | Mechanism |

|---|---|---|---|

| HI (excess) | Heat | 2-(1,4-Oxazepan-2-yl)ethanol and Methyl iodide | S\N2 |

This table outlines the expected products from the acidic cleavage of the ether side chain based on established chemical principles. libretexts.orgmasterorganicchemistry.com

Functional Group Interconversions on the Alkyl Chain

The 2-(2-methoxyethyl) substituent on the 1,4-oxazepane ring offers a versatile handle for synthetic modifications. The ether linkage and the terminal methyl group are the primary sites for functional group interconversions.

One of the most fundamental transformations is the cleavage of the ether bond . This reaction is typically achieved under strongly acidic conditions, often employing hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Depending on the steric hindrance around the two carbon atoms of the ether, the cleavage can occur via an SN1 or SN2 mechanism. In the case of the primary methoxyethyl group, an SN2 pathway is generally favored. This would lead to the formation of 2-(2-hydroxyethyl)-1,4-oxazepane and a methyl halide. Further reaction with excess acid could potentially convert the resulting primary alcohol to the corresponding halide.

| Reactant | Reagents | Product(s) | Reaction Type |

| 2-(2-Methoxyethyl)-1,4-oxazepane (B6234581) | HBr (aq) | 2-(2-Hydroxyethyl)-1,4-oxazepane, Methyl bromide | Ether Cleavage (SN2) |

| This compound | HI (excess) | 2-(2-Iodoethyl)-1,4-oxazepane, Methyl iodide | Ether Cleavage & Halogenation |

Oxidation of the side chain can also be envisioned. While the ether linkage is generally stable to mild oxidizing agents, harsh conditions could lead to cleavage. More controlled oxidation could potentially target the carbon atoms of the ethyl chain, although this would likely require specific reagents and reaction conditions to avoid oxidation of the secondary amine in the ring.

Conversely, while the side chain is already in a reduced state, derivatization of the terminal hydroxyl group (obtained after ether cleavage) could open pathways for further reduction or other transformations. For instance, conversion of the alcohol to a tosylate or mesylate would create a good leaving group, allowing for substitution reactions to introduce a variety of other functional groups.

Ring Contraction and Expansion Reactions of the 1,4-Oxazepane Core

The seven-membered 1,4-oxazepane ring is subject to transformations that alter its size, namely ring contraction to smaller, more stable rings, and less commonly, expansion to larger ring systems.

Ring Contraction:

Ring contractions of heterocyclic systems are often driven by the formation of a more stable ring, typically a five- or six-membered ring. etsu.edu For the 1,4-oxazepane ring, a plausible pathway for contraction would involve the formation of a carbocation intermediate, which can trigger a rearrangement. For example, a reaction analogous to the Favorskii rearrangement could be hypothetically applied to a suitably functionalized 1,4-oxazepane derivative. While no direct examples for this compound are documented, the general principles of such rearrangements are well-established in organic synthesis. chemistrysteps.com

Another potential route for ring contraction could involve a transannular reaction, where a functional group on one part of the ring interacts with another part. For instance, activation of the oxygen atom followed by nucleophilic attack from the nitrogen could, under specific circumstances, lead to the formation of a bicyclic intermediate that subsequently rearranges to a contracted ring.

| Starting Material (Hypothetical) | Conditions | Product(s) | Reaction Type |

| This compound derivative with an adjacent carbonyl group | Base | Substituted piperidine (B6355638) or pyrrolidine (B122466) derivative | Favorskii-type Rearrangement |

| Activated 1,4-oxazepane derivative | Lewis Acid | Substituted morpholine (B109124) or piperazine (B1678402) derivative | Wagner-Meerwein type Rearrangement |

Ring Expansion:

Ring expansion of a 1,4-oxazepane is less common but can be achieved under specific conditions. One of the primary methods for the synthesis of the 1,4-oxazepane ring itself is through the ring expansion of a smaller heterocycle, such as a substituted morpholine. rsc.org For instance, the reaction of a 3-(halomethyl)morpholine derivative with a nucleophile can proceed through an aziridinium (B1262131) intermediate, which can then be attacked by the internal oxygen nucleophile to yield the seven-membered 1,4-oxazepane ring. rsc.org This synthetic approach highlights the reversible nature of these ring systems under certain conditions.

A hypothetical ring expansion of the 1,4-oxazepane core in this compound would likely require the introduction of specific functional groups that could facilitate such a rearrangement, for example, through a Demjanov or Tiffeneau-Demjanov type reaction on an exocyclic aminomethyl group.

Pericyclic Reactions and Rearrangements Involving the Oxazepane Scaffold

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While the saturated 1,4-oxazepane ring itself is not amenable to most pericyclic reactions, its unsaturated derivatives, such as dihydro-1,4-oxazepines, could participate in such transformations. These unsaturated precursors could hypothetically be synthesized from this compound through controlled oxidation or elimination reactions.

[4+2] Cycloaddition (Diels-Alder Reaction):

A dihydro-1,4-oxazepine, containing a conjugated diene system within the seven-membered ring, could potentially act as the diene component in a Diels-Alder reaction. The feasibility and stereochemical outcome of such a reaction would be highly dependent on the substitution pattern and the conformation of the oxazepine ring. For instance, a hetero-Diels-Alder reaction involving an unsaturated derivative of this compound could lead to the formation of complex bicyclic systems.

Sigmatropic Rearrangements:

Sigmatropic rearrangements, such as the msu.edumsu.edu-Claisen or Cope rearrangements, are also possibilities for unsaturated derivatives of the 1,4-oxazepane scaffold. For a Claisen rearrangement to occur, an allyl vinyl ether functionality would need to be present. This could potentially be constructed from a derivative of 2-(2-hydroxyethyl)-1,4-oxazepane. The msu.edumsu.edu-sigmatropic rearrangement would then lead to a ring-expanded or rearranged product.

| Reactant (Hypothetical Unsaturated Derivative) | Reaction Type | Product (Hypothetical) |

| 2-(2-Methoxyethyl)-2,3-dihydro-1,4-oxazepine | [4+2] Cycloaddition with a dienophile | Fused bicyclic oxazepine derivative |

| Allyl ether of 2-(2-hydroxyethyl)-1,4-oxazepine | msu.edumsu.edu-Claisen Rearrangement | Rearranged 1,4-oxazepine (B8637140) derivative |

Conformational Analysis and Stereochemical Behavior of 2 2 Methoxyethyl 1,4 Oxazepane

Conformational Preferences of Seven-Membered Rings

Seven-membered rings, such as the 1,4-oxazepane (B1358080) ring system, are conformationally complex due to their inherent flexibility. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings can adopt a variety of low-energy conformations, including boat, chair, and twist-boat forms. acs.orgacs.orgprinceton.edu The relative energies of these conformations and the barriers to their interconversion are influenced by a combination of factors, including angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring). princeton.edu

Boat, Chair, and Twist-Boat Conformations

The primary conformations available to seven-membered rings are the chair, boat, and a family of twist-boat and twist-chair conformations. researchgate.netlibretexts.orgpleiades.online

Chair Conformation: This conformation is characterized by a plane of symmetry passing through one of the ring atoms and bisecting the opposite bond. It generally has lower energy than the boat conformation due to reduced torsional strain. upenn.edulibretexts.org

Boat Conformation: The boat conformation has two "flagpole" positions where atoms are in close proximity, leading to significant steric hindrance and higher energy. libretexts.orglibretexts.org It also suffers from eclipsing interactions along the sides of the "boat". libretexts.org

Twist-Boat Conformation: To alleviate the steric strain of the boat conformation, the ring can twist, leading to the more stable twist-boat conformation. libretexts.orgyoutube.com This twisting moves the flagpole hydrogens further apart and staggers the hydrogens along the sides of the ring, reducing both steric and torsional strain. libretexts.org The twist-boat is often an energy minimum, while the true boat is a transition state between two twist-boat forms. wikipedia.org

For many seven-membered heterocycles, computational studies and experimental data suggest that a twist-chair or a distorted boat conformation is often the most stable. researchgate.net

Interconversion Barriers and Dynamics

The various conformations of a seven-membered ring are in dynamic equilibrium, rapidly interconverting at room temperature. acs.org The energy barriers for these interconversions are generally low, allowing for a flexible structure. The process of one chair conformation converting to another is known as ring flipping. wikipedia.org This process involves passing through several higher-energy intermediate conformations, including the half-chair and twist-boat. youtube.comwikipedia.org The energy landscape of a seven-membered ring is therefore a complex surface with multiple minima (the stable conformers) and transition states (the energy barriers between them). acs.org Theoretical calculations are a key tool for mapping these potential energy surfaces and understanding the dynamics of conformational exchange. auremn.org.br

Influence of the 2-Methoxyethyl Substituent on Oxazepane Conformation

The presence of a substituent on the 1,4-oxazepane ring significantly influences its conformational preferences. A substituent, such as the 2-methoxyethyl group at the 2-position, will preferentially occupy a position that minimizes steric interactions with the rest of the ring.

In substituted cyclohexanes, a bulky substituent generally prefers an equatorial position over an axial one to minimize 1,3-diaxial interactions. upenn.edu A similar principle applies to seven-membered rings, although the analysis is more complex due to the larger number of possible conformations. The 2-methoxyethyl group will orient itself to minimize steric hindrance with the atoms of the oxazepane ring. This preference can lock the ring into a specific conformation or alter the equilibrium between different conformations. The electronic effects of the substituent, such as the electron-donating or withdrawing nature of the methoxy (B1213986) group, can also play a role in determining the most stable conformation by influencing bond lengths and angles within the ring. otterbein.eduyoutube.comlumenlearning.com

Chirality and Stereoisomerism in Substituted Oxazepanes

The introduction of a substituent at the 2-position of the 1,4-oxazepane ring, as in 2-(2-methoxyethyl)-1,4-oxazepane (B6234581), creates a chiral center. utexas.edulibretexts.org A chiral center is a carbon atom bonded to four different groups, resulting in a molecule that is not superimposable on its mirror image. utexas.eduminia.edu.eg

Diastereomeric and Enantiomeric Relationships

The presence of a chiral center means that this compound can exist as a pair of enantiomers. libretexts.orgminia.edu.eg Enantiomers are stereoisomers that are non-superimposable mirror images of each other. tru.ca They have identical physical properties, except for their interaction with plane-polarized light.

If additional chiral centers are present in the molecule, the possibility of diastereomers arises. minia.edu.egtru.ca Diastereomers are stereoisomers that are not mirror images of each other. tru.ca They have different physical and chemical properties. The synthesis of substituted oxazepanes can be designed to be stereoselective, favoring the formation of one stereoisomer over others. nih.gov The stereochemical outcome of such syntheses is often controlled by the conformation of the substrate during the reaction. nih.gov

Computational and Theoretical Investigations of 2 2 Methoxyethyl 1,4 Oxazepane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Molecular Orbital Analysis

A DFT analysis of 2-(2-Methoxyethyl)-1,4-oxazepane (B6234581) would provide fundamental insights into its chemical behavior. This would involve calculating the molecule's electron density to determine its ground-state energy and the distribution of electrons. From this, key electronic properties can be derived.

Molecular Orbital (MO) analysis, a component of DFT studies, would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. The spatial distribution of these frontier orbitals would highlight the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO) during chemical reactions.

Reaction Pathway and Transition State Analysis

DFT calculations are instrumental in mapping out potential reaction pathways for a molecule. For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. Researchers would use techniques like the nudged elastic band (NEB) method or similar approaches to identify the minimum energy path between reactants and products.

A crucial part of this analysis is locating the transition state (TS) for each elementary reaction step. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational spectrum. The energy difference between the reactants and the transition state determines the activation energy, a key factor in predicting reaction rates.

Energetics of Conformations and Isomers

The flexible seven-membered ring of the 1,4-oxazepane (B1358080) core, along with the rotatable methoxyethyl side chain, suggests that this compound can exist in multiple conformations. DFT calculations would be used to determine the relative energies of these different spatial arrangements. By performing a conformational search, researchers can identify the most stable, low-energy conformers.

This analysis would involve optimizing the geometry of various possible chair, boat, and twist-boat conformations of the oxazepane ring, as well as different orientations of the side chain. The calculated energy differences between these conformers would provide insights into their relative populations at a given temperature. Similar calculations could be performed for any potential stereoisomers of the molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal dynamic processes and thermodynamic properties that are not accessible through static quantum chemical calculations.

Conformational Sampling and Dynamics

For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. Over the course of a simulation, the molecule would be able to sample a wide range of conformations, providing a more complete picture of its flexibility than static calculations alone.

By analyzing the simulation trajectory, researchers can identify the most frequently visited conformational states and the transitions between them. This dynamic information is crucial for understanding how the molecule's shape changes over time, which can have significant implications for its interactions with other molecules, such as biological receptors.

Intermolecular Interactions and Solvation Effects

MD simulations are particularly well-suited for studying the interactions between a molecule and its environment. To understand the behavior of this compound in a biological context, it would be simulated in a box of water molecules to model the aqueous environment of the body.

These simulations would reveal how the molecule interacts with surrounding water molecules through hydrogen bonding and other non-covalent interactions. The analysis of these interactions helps in understanding the molecule's solubility and how it is stabilized by the solvent. Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as proteins or nucleic acids, to predict binding modes and affinities.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) offers a framework to analyze the electron density of a molecule and partition it into atomic basins, providing a rigorous definition of atoms within a molecule and the nature of the chemical bonds between them. researchgate.netsciencesconf.org

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, a cornerstone of QCT, characterizes chemical bonds through the analysis of critical points in the electron density (ρ). ias.ac.in For this compound, a bond path with an associated bond critical point (BCP) would be expected between each pair of atoms that are chemically linked. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), define the nature of the interaction.

In the saturated 1,4-oxazepane ring and the methoxyethyl side chain, all bonds are expected to be of the shared-interaction type, characteristic of covalent bonds. The C-C, C-H, C-N, and C-O bonds would each exhibit a unique set of topological parameters at their respective BCPs. Based on studies of similar saturated heterocyclic systems, the following characteristics would be anticipated: acs.orgosti.gov

Electron Density (ρ(r)) : The value of ρ(r) at the BCP is a measure of the bond strength. It is expected to be highest for the C-O and C-N bonds compared to the C-C bonds, reflecting the greater electronegativity of oxygen and nitrogen. The C-H bonds would have lower ρ(r) values.

Laplacian of the Electron Density (∇²ρ(r)) : For shared-shell interactions (covalent bonds), the Laplacian is typically negative, indicating a concentration of electron density along the bond path. wiley-vch.de

Total Energy Density (H(r)) : The sign of the total energy density at the BCP can further classify the interaction. For covalent bonds, H(r) is negative.

Table 1: Predicted AIM Parameters for Selected Bonds in this compound

| Bond Type | Predicted Electron Density (ρ(r)) (a.u.) | Predicted Laplacian (∇²ρ(r)) (a.u.) | Predicted Nature of Interaction |

| C-O (ring) | ~0.20 - 0.25 | Negative | Covalent |

| C-N (ring) | ~0.22 - 0.27 | Negative | Covalent |

| C-C (ring) | ~0.15 - 0.20 | Negative | Covalent |

| C-O (ether) | ~0.18 - 0.23 | Negative | Covalent |

| C-H | ~0.10 - 0.15 | Negative | Covalent |

Note: The values in this table are illustrative and based on general principles of AIM theory and data from related saturated heterocyclic compounds. Actual calculated values may vary depending on the level of theory and basis set used.

Non-covalent Interaction (NCI) Analysis

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for determining the conformational preferences of flexible molecules. nih.govnih.gov NCI analysis is based on the electron density and its reduced density gradient (RDG).

For this compound, several intramolecular non-covalent interactions could be anticipated due to its conformational flexibility. The presence of the nitrogen and oxygen heteroatoms, both potential hydrogen bond acceptors, and the flexible methoxyethyl side chain allows for various spatial arrangements.

A theoretical NCI analysis would likely reveal:

Weak Intramolecular Hydrogen Bonds : A potential weak hydrogen bond could form between the hydrogen atoms on the carbon adjacent to the nitrogen (C2) and the oxygen atom of the methoxy (B1213986) group, or between the N-H proton and the ether oxygen, depending on the conformation. ic.ac.uknih.gov These interactions would appear as green or light blue surfaces in an NCI plot, indicating attractive forces.

Van der Waals Interactions : Dispersive interactions between different parts of the molecule, such as between the methoxyethyl chain and the oxazepane ring, would be visible as broader, weaker interaction surfaces. nih.govrsc.org

Steric Repulsion : In certain conformations, steric clashes between bulky groups would be identified by red-colored surfaces in the NCI plot, indicating repulsive interactions.

These non-covalent interactions play a significant role in stabilizing specific conformations of the molecule in the gas phase and in solution. acs.org

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govnih.govgithub.io

The prediction of NMR chemical shifts for this compound would involve:

A conformational search to identify the most stable conformers of the molecule.

Geometry optimization of each stable conformer.

Calculation of the magnetic shielding tensors for each nucleus using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and a solvent model to mimic experimental conditions. rsc.org

Conversion of the calculated shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 1.5 - 3.0 | Broad singlet |

| O-CH₂ (ring) | 3.5 - 4.0 | Multiplet |

| N-CH₂ (ring) | 2.5 - 3.0 | Multiplet |

| C-CH₂-C (ring) | 1.7 - 2.2 | Multiplet |

| N-CH₂ (side chain) | 2.6 - 3.1 | Triplet |

| O-CH₂ (side chain) | 3.4 - 3.8 | Triplet |

| O-CH₃ (methoxy) | 3.2 - 3.4 | Singlet |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Actual values can be influenced by solvent and conformational effects.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| O-CH₂ (ring) | 65 - 75 |

| N-CH₂ (ring) | 50 - 60 |

| C-CH₂-C (ring) | 25 - 35 |

| N-CH₂ (side chain) | 55 - 65 |

| O-CH₂ (side chain) | 70 - 80 |

| O-CH₃ (methoxy) | 58 - 62 |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. docbrown.infooregonstate.educompoundchem.com Actual values can be influenced by solvent and conformational effects.

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities. nih.govcore.ac.uk

For this compound, a total of 3N-6 vibrational modes would be expected, where N is the number of atoms. libretexts.org The calculated vibrational spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1050 - 1150 |

| C-N (amine) | Stretching | 1020 - 1250 |

| CH₂ | Bending (Scissoring) | 1450 - 1485 |

| N-H | Bending | 1550 - 1650 |

Note: These are general frequency ranges for the specified functional groups. jocpr.comssbodisha.ac.in The exact positions of the absorption bands can be influenced by the molecular environment and coupling with other vibrations.

Advanced Spectroscopic and Analytical Methodologies for 2 2 Methoxyethyl 1,4 Oxazepane

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Multidimensional NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For a compound like 2-(2-Methoxyethyl)-1,4-oxazepane (B6234581), these techniques would be indispensable in assigning the signals of each proton and carbon atom and understanding their spatial relationships.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

A combination of two-dimensional NMR experiments would be employed to map out the complete atomic framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons in the oxazepane ring and along the 2-methoxyethyl side chain, allowing for the tracing of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signal corresponding to each proton signal identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting different parts of the molecule, for example, by showing a correlation between the protons on the carbon adjacent to the nitrogen in the oxazepane ring and the carbons in the methoxyethyl group. This would confirm the point of attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is vital for determining the stereochemistry and preferred conformation of the 1,4-oxazepane (B1358080) ring and the orientation of the methoxyethyl substituent. For instance, NOE signals could indicate whether the substituent is in an axial or equatorial position.

Advanced Solvent and Temperature Dependent NMR Studies

To further probe the conformational dynamics of the flexible seven-membered 1,4-oxazepane ring, NMR studies would be conducted under varying conditions. Changing the solvent can influence the conformational equilibrium, and variable temperature NMR studies can reveal the energy barriers between different ring conformations, such as chair and boat forms. By tracking changes in chemical shifts and coupling constants, the thermodynamic parameters of these conformational changes could be determined.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the unambiguous determination of its elemental composition.

Exact Mass Determination and Isotopic Pattern Analysis

HRMS would be used to measure the mass of the molecular ion of this compound with high precision. This exact mass would be compared to the calculated mass for the chemical formula C₉H₁₉NO₂, confirming the elemental composition. The analysis of the isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, would further corroborate the number of carbon atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Cleavage of the methoxyethyl side chain: Loss of the methoxyethyl group or fragments thereof (e.g., CH₂OCH₃, CH₂CH₂OCH₃) would be expected.

Ring-opening fragmentation: The 1,4-oxazepane ring could undergo cleavage at various points, particularly alpha-cleavage adjacent to the nitrogen or oxygen atoms, leading to characteristic fragment ions. The fragmentation patterns of cyclic ethers and amines often involve the loss of small neutral molecules. whitman.eduuga.edunih.gov

The precise masses of these fragment ions, determined by HRMS, would allow for the deduction of their elemental compositions, providing strong evidence for the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Conformation Insight

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the alkyl chains.

C-O-C stretching vibrations of the ether linkage in the ring and the methoxy (B1213986) group.

C-N stretching vibrations of the tertiary amine in the ring.

Various bending vibrations (scissoring, wagging, twisting) of the CH₂ groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-O skeletal vibrations would likely be prominent. As Raman scattering is sensitive to changes in polarizability, it can sometimes provide better resolution for certain skeletal vibrations compared to IR spectroscopy.

By comparing the experimental IR and Raman spectra with those predicted by computational methods (like Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved. This comparison can also offer insights into the conformational preferences of the molecule, as different conformers would exhibit slightly different vibrational frequencies.

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment

Chiroptical spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. For a chiral molecule like this compound, which contains a stereocenter at the C2 position of the oxazepane ring, these techniques would be invaluable for assigning its (R) or (S) configuration.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This results in a spectrum with positive and negative bands corresponding to the vibrational transitions of the molecule. The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations for a known enantiomer.

For this compound, the VCD spectrum would be expected to show characteristic bands for the C-H, C-O, and C-N stretching and bending vibrations within the oxazepane ring and the methoxyethyl side chain. By performing density functional theory (DFT) calculations on one enantiomer (e.g., the (R)-enantiomer), a theoretical VCD spectrum can be generated. The comparison of the sign and intensity of the calculated bands with the experimentally measured VCD spectrum would allow for an unambiguous assignment of the absolute configuration of the synthesized or isolated compound.

Electronic Circular Dichroism (ECD) , on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet light, corresponding to electronic transitions. While the saturated 1,4-oxazepane ring itself lacks strong chromophores, the presence of heteroatoms (nitrogen and oxygen) can give rise to weak electronic transitions in the far-UV region. The sign of the Cotton effects in the ECD spectrum is directly related to the stereochemistry of the molecule. Similar to VCD, the comparison of the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers can provide the absolute configuration.

The following table illustrates the type of data that would be obtained from a VCD analysis of a hypothetical chiral compound, demonstrating the comparison between experimental and calculated vibrational frequencies and rotational strengths.

Table 1: Illustrative VCD Data for a Chiral Molecule This table is a hypothetical representation of VCD data for illustrative purposes.

| Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (R) (x 10⁻⁴⁴ esu²cm²) | Vibrational Assignment |

| 2960 | +2.5 | 2965 | +3.1 | Asymmetric CH₂ stretch |

| 2875 | -1.8 | 2880 | -2.0 | Symmetric CH₂ stretch |

| 1450 | +0.9 | 1455 | +1.2 | CH₂ scissoring |

| 1120 | -3.5 | 1125 | -4.0 | C-O-C stretch |

| 1050 | +1.5 | 1055 | +1.8 | C-N stretch |

X-ray Crystallography of this compound and its Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis on this compound, a single crystal of suitable quality would be required.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. For chiral molecules, the Flack parameter, derived from the crystallographic data, can definitively establish the absolute configuration.

While a crystal structure for this compound is not publicly available, the analysis of analogous 1,4-oxazepane derivatives has been reported in the literature. These studies reveal important structural features of the seven-membered ring, such as its preferred conformation (e.g., chair, boat, or twist-boat).

The crystallographic data for this compound would provide key structural parameters. The following table presents a hypothetical set of crystallographic data that would be expected from such an analysis.

Table 2: Hypothetical Crystallographic Data for this compound This table is a hypothetical representation of crystallographic data for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₈H₁₇NO₂ |

| Formula Weight | 159.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.543 |

| b (Å) | 6.217 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 505.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.045 |

| Flack Parameter | 0.02(4) |

Role of 2 2 Methoxyethyl 1,4 Oxazepane As a Synthetic Building Block and Scaffold

Precursor for More Complex Nitrogen-Containing Heterocycles

The 1,4-oxazepane (B1358080) core of 2-(2-methoxyethyl)-1,4-oxazepane (B6234581) serves as a foundational framework for the synthesis of more elaborate nitrogen-containing heterocyclic systems. The secondary amine within the oxazepane ring provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of fused or spirocyclic structures.

General synthetic strategies for the formation of the 1,4-oxazepane ring often involve intramolecular cyclization reactions. rsc.orgrsc.org For instance, methods have been developed for the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines, highlighting the versatility of synthetic routes to this heterocyclic system. rsc.org The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has also been reported, demonstrating that stereochemical control can be achieved within this ring system. rsc.org

Furthermore, aryl-fused 1,4-oxazepines and their derivatives are known to possess a range of biological activities, and various synthetic methods have been developed for their preparation. researchgate.net These established synthetic protocols for related 1,4-oxazepane structures suggest that this compound could be readily modified. For example, the nitrogen atom can be acylated, alkylated, or participate in condensation reactions to build more complex heterocyclic frameworks. The methoxyethyl side chain also offers a potential site for modification, such as ether cleavage followed by further functionalization.

Integration into Macrocyclic Systems

Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The bifunctional nature of this compound, with its reactive secondary amine and the potential for functionalization of the methoxyethyl side chain, makes it an attractive candidate for incorporation into macrocyclic architectures.

Macrocyclization strategies often rely on the coupling of two reactive ends of a linear precursor. The secondary amine of this compound can serve as one of these reactive points. For example, it could be reacted with a long-chain dicarboxylic acid or a diisocyanate to form a large ring containing the oxazepane moiety. The incorporation of turn-inducing elements, such as modified amino acids, has been shown to facilitate peptide macrocyclization, and it is conceivable that the 1,4-oxazepane ring could impart favorable conformational constraints for macrocycle formation. rsc.org

Application in Ligand Design and Coordination Chemistry (Theoretical/Mechanistic)

The presence of nitrogen and oxygen atoms within the this compound structure makes it a potential ligand for coordination with metal ions. The secondary amine and the ether oxygen of the ring, as well as the ether oxygen of the methoxyethyl side chain, can act as donor atoms.

While no specific coordination chemistry studies have been published for this compound, the principles of ligand design suggest its potential utility. The flexibility of the seven-membered ring would allow it to adopt various conformations to accommodate the geometric preferences of different metal centers. The denticity of the ligand could be tailored by choosing appropriate reaction conditions and metal precursors.

The study of dibenz[b,f] researchgate.netnih.govoxazepine highlights that the amine in a cyclic structure can act as a weak base and a reactive site. nih.gov This suggests that the nitrogen in this compound would be available for coordination. The design of ligands is crucial for the development of new catalysts and functional materials, and the unique stereoelectronic properties of this oxazepane derivative could lead to novel coordination complexes with interesting catalytic or photophysical properties.

Scaffold for the Development of New Chemical Entities (NCEs) in Research

The 1,4-oxazepane motif is recognized as a valuable scaffold in drug discovery. researchgate.netnih.gov Its three-dimensional structure can provide access to new regions of chemical space compared to more traditional flat aromatic rings. The introduction of the 2-(2-methoxyethyl) substituent adds another layer of structural diversity and potential for interaction with biological targets.

Table 1: Potential Modifications of the this compound Scaffold

| Modification Site | Potential Reactions | Resulting Functionality |

| Ring Nitrogen | Acylation, Alkylation, Sulfonylation, Reductive Amination | Amides, Tertiary Amines, Sulfonamides, Substituted Amines |

| Methoxyethyl Side Chain | Ether Cleavage | Primary Alcohol for further functionalization |

| Ring Backbone | Ring Opening, Ring Expansion | Linear amino alcohols, Larger heterocycles |

Structure-Activity Relationship (SAR) Studies for Target Interaction (Theoretical/Mechanistic)

Although no specific SAR studies have been conducted on this compound, the principles of medicinal chemistry suggest how such studies could be approached. A library of analogues could be synthesized by modifying the methoxyethyl side chain and by substituting on the nitrogen atom. These analogues would then be tested for their activity against a specific biological target.

For example, in a hypothetical scenario where this compound is identified as a hit in a screening campaign, SAR studies would aim to understand which parts of the molecule are essential for its activity. Key questions would include:

Is the methoxyethyl side chain necessary, and what is the optimal length and substitution pattern?

How does substitution on the nitrogen atom affect activity?

What is the importance of the stereochemistry at the C2 position?

3D-QSAR (Quantitative Structure-Activity Relationship) models, which have been applied to other 1,4-oxazepane derivatives, could be developed to correlate the structural features of the analogues with their biological activity. nih.gov This would provide insights into the key steric and electronic requirements for target binding and guide the design of more potent and selective compounds.

Rational Design of Analogs based on Computational Modeling

Computational modeling is a powerful tool in modern drug discovery that can be used to predict the binding of small molecules to biological targets and to guide the design of new analogues. The conformational flexibility of the 1,4-oxazepane ring makes computational analysis particularly important for understanding its interactions.

Molecular docking studies could be used to predict the binding mode of this compound and its analogues within the active site of a target protein. These studies would help to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.

Table 2: Hypothetical Computational Workflow for Analog Design

| Step | Description | Tools/Methods |

| 1. Target Identification | Identify a biological target of interest. | Literature search, bioinformatics |

| 2. Docking of Parent Scaffold | Dock this compound into the target's binding site. | AutoDock, Glide, GOLD |

| 3. Analysis of Binding Mode | Analyze the predicted binding pose to identify key interactions and unoccupied pockets. | PyMOL, VMD, Maestro |

| 4. In Silico Analog Design | Design a library of virtual analogues with modifications to the scaffold. | Chemical drawing software, library enumeration tools |

| 5. Virtual Screening | Dock the virtual library and prioritize analogues with improved predicted binding affinity and other properties. | High-throughput virtual screening |

| 6. Synthesis and Biological Evaluation | Synthesize and test the most promising analogues to validate the computational predictions. | Wet lab experiments |

This iterative cycle of computational design, synthesis, and biological testing is a cornerstone of modern drug discovery and could be effectively applied to the this compound scaffold to develop novel NCEs.

Future Directions and Emerging Research Avenues for 2 2 Methoxyethyl 1,4 Oxazepane

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to 1,4-oxazepane (B1358080) derivatives is a cornerstone for future investigations. Current strategies often involve multi-step sequences, and the exploration of novel pathways could significantly enhance the accessibility of compounds like 2-(2-Methoxyethyl)-1,4-oxazepane (B6234581).

Future research could focus on:

Catalytic Enantioselective Methods: Building upon existing methods for chiral 1,4-benzoxazepines, the development of catalytic enantioselective desymmetrization of suitable prochiral substrates could provide access to enantioenriched this compound. acs.org Chiral Brønsted acids have proven effective in similar systems and could be adapted for this purpose. acs.org

Multi-component Reactions: Designing one-pot multi-component reactions that bring together the necessary fragments to construct the this compound core would be a highly atom-economical and efficient approach. Consecutive Betti/Bargellini reactions have been used for related naphthoxazepine scaffolds and could inspire new strategies. chemicalpapers.com

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of seven-membered rings. The synthesis of an appropriate diene precursor containing the methoxyethyl side chain could be a viable route to the 1,4-oxazepane ring.

From N-Propargylamines: The versatility of N-propargylamines as building blocks for N-heterocycles could be exploited. rsc.orgresearchgate.net The development of a tandem cyclization-functionalization strategy starting from a suitably substituted N-propargylamine could offer a novel entry to the target molecule.

Solid-Phase Synthesis: For the generation of libraries of related compounds for screening purposes, the adaptation of synthetic routes to a solid-phase format, similar to what has been demonstrated for chiral 1,4-oxazepane-5-carboxylic acids, would be highly beneficial. rsc.orgrsc.org

Application in Materials Science or Polymer Chemistry

The structural features of this compound suggest potential applications in materials science, an area that remains largely unexplored for this specific compound.

Future research directions could include:

Monomer for Ring-Opening Polymerization: The 1,4-oxazepane ring could potentially undergo ring-opening polymerization (ROP) to yield novel polyamides or polyethers. The presence of the methoxyethyl side chain could influence the polymer's properties, such as its solubility, thermal behavior, and biocompatibility.

Functional Polymer Side Chains: The secondary amine within the 1,4-oxazepane ring provides a handle for grafting onto existing polymer backbones. This could be used to modify the properties of well-known polymers, introducing new functionalities.

Stimuli-Responsive Materials: The ether and amine functionalities within the molecule could impart sensitivity to pH or temperature changes. Polymers incorporating this moiety could be investigated for their potential as stimuli-responsive hydrogels or coatings.

Advanced Mechanistic Investigations of its Reactivity

A thorough understanding of the reactivity of the 1,4-oxazepane ring system is crucial for its strategic use in synthesis and for predicting its behavior in various applications.

Prospective mechanistic studies could involve:

Conformational Analysis: The seven-membered 1,4-oxazepane ring can adopt multiple low-energy conformations. Detailed computational and experimental (e.g., variable-temperature NMR) studies would be essential to understand the conformational preferences of this compound and how they influence its reactivity.

Ring-Chain Tautomerism: Depending on the substitution pattern, seven-membered heterocyclic rings can exist in equilibrium with open-chain tautomers. Investigating the potential for such equilibria in this compound under various conditions would be of fundamental interest.

Reactivity Profiling: A systematic study of the reactivity of the N-H bond and the lone pairs on the oxygen and nitrogen atoms towards a range of electrophiles and in various catalytic cycles would provide a valuable roadmap for its synthetic manipulation. Mechanistic experiments could elucidate the role of the hydroxyl proton in the formation of related benzoxazepine derivatives, which could be relevant to understanding the reactivity of the N-H proton in the saturated system. rsc.org

Ring Stability and Degradation Pathways: Understanding the stability of the 1,4-oxazepane ring under acidic, basic, and oxidative conditions is critical for its application in materials and biological contexts. Studies on its degradation pathways would inform its long-term stability. The ring-opening of related azetidine-fused 1,4-benzodiazepines has been studied and could provide insights into potential ring-opening strategies for 1,4-oxazepanes. nih.govmdpi.com

Development of Specialized Analytical Techniques for Oxazepanes

While standard analytical techniques are applicable, the development of specialized methods could facilitate the detection and characterization of 1,4-oxazepane derivatives in complex matrices.

Future research in this area could focus on:

Chiral Separation Methods: For enantioselective synthesis, the development of robust chiral HPLC or SFC methods for the separation and quantification of the enantiomers of this compound will be necessary.

Mass Spectrometric Fragmentation Studies: A detailed investigation of the electron impact (EI) and collision-induced dissociation (CID) fragmentation pathways of this compound and related compounds would aid in their structural elucidation in complex mixtures, for example, in metabolomics or degradomics studies.

NMR Correlation Databases: The creation of a database of detailed 1H and 13C NMR data for a series of substituted 1,4-oxazepanes would be a valuable resource for the rapid identification of new derivatives. Spectroscopic data for related oxazepane derivatives have been reported and would form a basis for such a database. researchgate.net

Bio-orthogonal Chemistry Applications (if relevant to the scaffold)

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govresearchgate.net The 1,4-oxazepane scaffold itself is not a classic bio-orthogonal handle, but it could be functionalized to participate in such reactions.

Potential research avenues include: